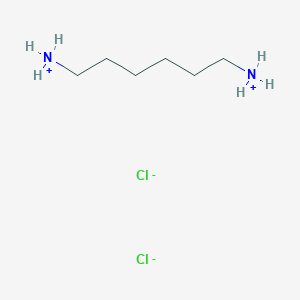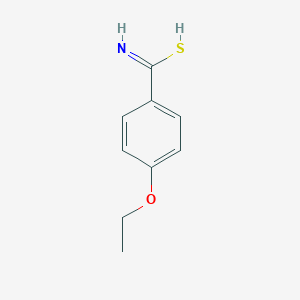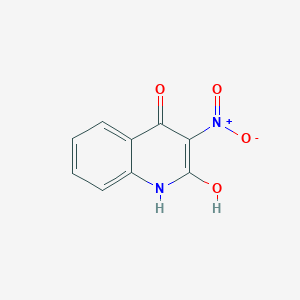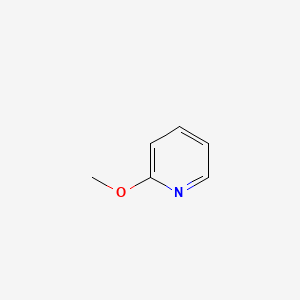
Hexamethylene diammoniumdichloride
Overview
Description
Hexamethylene diammoniumdichloride is an organic compound with the formula (NH3)2C6H12Cl2. It is a diammonium salt derived from hexamethylenediamine, a compound consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is typically found as a colorless solid and is known for its strong amine odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylene diammoniumdichloride can be synthesized through the reaction of hexamethylenediamine with hydrochloric acid. The reaction proceeds as follows:
H2N-(CH2)6-NH2+2HCl→(NH3)2C6H12Cl2
This reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
On an industrial scale, this compound is produced by the hydrogenation of adiponitrile in the presence of ammonia and a catalyst, typically cobalt or iron. The reaction is conducted under high pressure and temperature to ensure a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexamethylene diammoniumdichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hexamethylene diamine oxide.
Reduction: It can be reduced back to hexamethylenediamine.
Substitution: The chloride ions can be substituted with other anions, such as sulfate or nitrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in aqueous solutions with the desired anion source.
Major Products Formed
Oxidation: Hexamethylene diamine oxide.
Reduction: Hexamethylenediamine.
Substitution: Hexamethylene diammonium sulfate or nitrate.
Scientific Research Applications
Hexamethylene diammoniumdichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers, including nylon 66.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of epoxy resins and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of hexamethylene diammoniumdichloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The pathways involved include amine metabolism and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Hexamethylenediamine: A precursor to hexamethylene diammoniumdichloride, used in the production of nylon 66.
Hexamethylene diisocyanate: Used in the production of polyurethane.
Hexamethylenetetramine: Used as a reagent in organic synthesis.
Uniqueness
This compound is unique in its ability to form stable complexes with various anions and its wide range of applications in different fields. Its versatility and stability make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
6-azaniumylhexylazanium;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVQMBLTFKAIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC[NH3+])CC[NH3+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029991 | |
| Record name | 1,6-Hexanediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-52-3 | |
| Record name | 1,6-Hexanediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(2-bromophenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774369.png)



